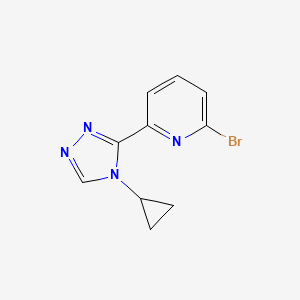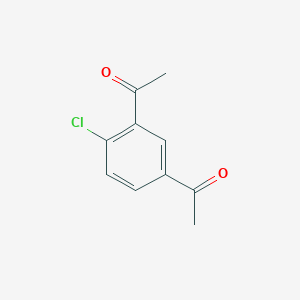
1,1'-(4-Chloro-1,3-phenylene)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Chloro-1,3-phenylene)diethanone is an organic compound characterized by the presence of a chloro-substituted phenylene ring bonded to two ethanone groups
Méthodes De Préparation
The synthesis of 1,1’-(4-Chloro-1,3-phenylene)diethanone typically involves the acetylation of 4-chloro-1,3-phenylenediamine. The reaction is carried out in the presence of acetic anhydride and a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1’-(4-Chloro-1,3-phenylene)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone groups to alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,1’-(4-Chloro-1,3-phenylene)diethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 1,1’-(4-Chloro-1,3-phenylene)diethanone exerts its effects involves interactions with various molecular targets. The chloro group and ethanone moieties can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological macromolecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1,1’-(4-Chloro-1,3-phenylene)diethanone can be compared with other similar compounds such as:
1,1’-(4,6-Dihydroxy-1,3-phenylene)diethanone: This compound has hydroxyl groups instead of a chloro group, leading to different chemical reactivity and biological activity.
1,1’-(4,6-Dimethyl-1,3-phenylene)diethanone: The presence of methyl groups instead of a chloro group affects the compound’s steric and electronic properties.
1,1’-(4-Methyl-1,3-phenylene)diethanone: Similar to the dimethyl derivative but with only one methyl group, resulting in unique chemical behavior.
Propriétés
Formule moléculaire |
C10H9ClO2 |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
1-(3-acetyl-4-chlorophenyl)ethanone |
InChI |
InChI=1S/C10H9ClO2/c1-6(12)8-3-4-10(11)9(5-8)7(2)13/h3-5H,1-2H3 |
Clé InChI |
VOVNNNCSELMNSO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


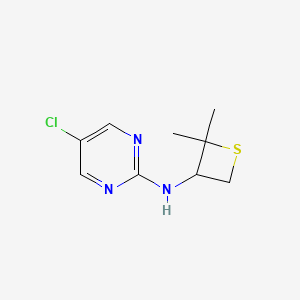
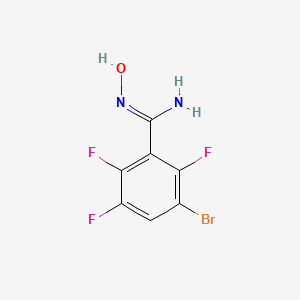
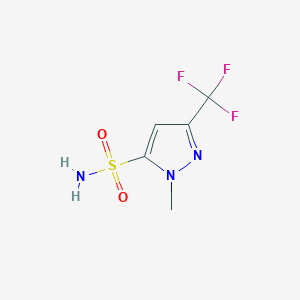
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol](/img/structure/B12950743.png)
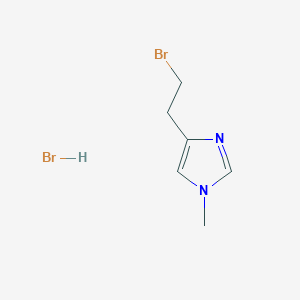
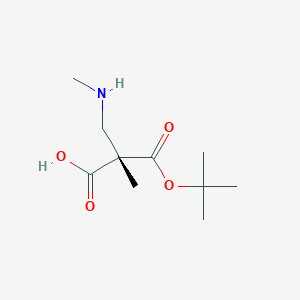
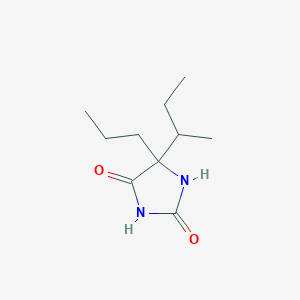
![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene](/img/structure/B12950780.png)
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile](/img/structure/B12950788.png)
![Methyl 7-((tert-butoxycarbonyl)amino)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12950794.png)
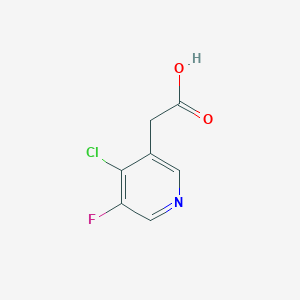
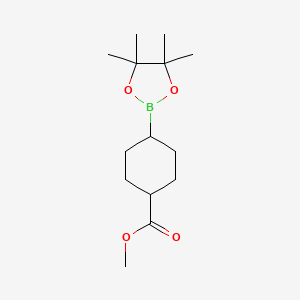
![Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)-](/img/structure/B12950802.png)
